molecular formula C14H15N5S B1670912 Dp44mT CAS No. 152095-12-0

Dp44mT

Cat. No.: B1670912
CAS No.: 152095-12-0
M. Wt: 285.37 g/mol
InChI Key: XOBIGRNRXCAMJQ-UHFFFAOYSA-N
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Description

Di-2-pyridylketone-4,4-dimethyl-3-thiosemicarbazone is a metal-chelating compound known for its potent and selective antitumor activity. This compound is part of the di-2-pyridylketone thiosemicarbazone family and has been extensively studied for its ability to disrupt lysosome integrity through copper binding. It exhibits significant anticancer properties by inducing apoptosis in various cancer cell lines, including neuroepithelioma, melanoma, and breast cancer cells .

Mechanism of Action

Dp44mT, also known as 3-(Dipyridin-2-ylmethylideneamino)-1,1-dimethylthiourea, is a potent and selective anti-tumor agent. This compound has been found to exhibit significant anti-cancer activity through a variety of mechanisms .

Target of Action

The primary targets of this compound are the RAR-related orphan receptor (RORA) and N-myc downstream-regulated gene (NDRG)2 . RORA is a nuclear receptor that regulates gene expression, and NDRG2 is an anti-oncogene. This compound directly binds to and activates RORA, which in turn upregulates the expression of NDRG2 .

Mode of Action

This compound interacts with its targets primarily through iron chelation and the generation of reactive oxygen species (ROS) . It influences lysosome integrity through copper binding and induces ROS generation by redox cycling of the iron complex . The compound also exhibits anti-cancer action by attenuating NDRG1, a metastasis suppressor protein .

Biochemical Pathways

This compound affects several biochemical pathways. It targets the AKT, TGF-β, and ERK pathways via the metastasis suppressor NDRG1 . It also regulates the levels of inflammatory mediators through blocking NF-κB nuclear translocation in LPS-stimulated RAW 264.7 macrophages . Furthermore, this compound suppresses inflammation via activation of interleukin (IL)-6/Janus kinase (JAK)2/signal transducer and activator of transcription (STAT)3 signaling .

Pharmacokinetics

It is known that this compound influences lysosome integrity through copper binding, which may impact its bioavailability .

Result of Action

This compound has been found to inhibit cell growth and induce apoptosis in several human cancers . It can induce a G1/S arrest in NB4 promyelocytic leukemia cells at low concentrations, being far more effective than the clinically used chelator, desferrioxamine (DFO) . Moreover, this compound induces apoptosis of NB4 cells in a dose- and time-dependent manner with markedly less effect on nonproliferating cells .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the pharmacological interaction of this compound is an important issue in the optimization of this compound as an anti-tumor agent

Preparation Methods

Synthetic Routes and Reaction Conditions

Di-2-pyridylketone-4,4-dimethyl-3-thiosemicarbazone can be synthesized through a multi-step process involving the reaction of di-2-pyridylketone with thiosemicarbazide under specific conditions. The reaction typically involves the use of solvents such as dimethyl sulfoxide (DMSO) and requires careful control of temperature and pH to ensure the desired product is obtained .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis of di-2-pyridylketone-4,4-dimethyl-3-thiosemicarbazone on a larger scale would likely involve optimization of the laboratory-scale synthesis process. This would include scaling up the reaction volumes, ensuring consistent quality control, and implementing efficient purification techniques to obtain high-purity product .

Chemical Reactions Analysis

Types of Reactions

Di-2-pyridylketone-4,4-dimethyl-3-thiosemicarbazone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving di-2-pyridylketone-4,4-dimethyl-3-thiosemicarbazone include copper salts, iron salts, and various organic solvents such as DMSO. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired chemical transformations .

Major Products Formed

The major products formed from reactions involving di-2-pyridylketone-4,4-dimethyl-3-thiosemicarbazone depend on the specific reaction conditions and reagents used. For example, in redox reactions, the formation of copper or iron complexes is common .

Comparison with Similar Compounds

Properties

IUPAC Name

3-(dipyridin-2-ylmethylideneamino)-1,1-dimethylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5S/c1-19(2)14(20)18-17-13(11-7-3-5-9-15-11)12-8-4-6-10-16-12/h3-10H,1-2H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOBIGRNRXCAMJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=S)NN=C(C1=CC=CC=N1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80438322
Record name Dp44mT
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80438322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152095-12-0
Record name Dp44mT
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80438322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 152095-12-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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